4-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine
Description
4-(1,3-Benzothiazol-2-yl)-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted at positions 1, 4, and 3. The benzothiazole moiety at position 4 and the 4-methylphenyl group at position 1 distinguish it from related analogs. Benzothiazoles are pharmacologically significant due to their role in modulating biological activity, including anticancer and antimicrobial properties . The 4-methylphenyl substituent introduces steric and electronic effects that may influence reactivity and bioactivity compared to nitro- or halogen-substituted derivatives.
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-3-(4-methylphenyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5S/c1-10-6-8-11(9-7-10)21-15(17)14(19-20-21)16-18-12-4-2-3-5-13(12)22-16/h2-9H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMILZCKRFHRMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC4=CC=CC=C4S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. One common method starts with the preparation of 1,3-benzothiazole-2-amine, which is then subjected to a cycloaddition reaction with 4-methylphenyl azide to form the triazole ring. The reaction conditions often require the use of a copper(I) catalyst and a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The final product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzothiazol-2-yl)-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions such as oxidation and reduction makes it a versatile intermediate in organic synthesis.
Key Reactions:
- Oxidation: Can be oxidized to yield oxides or hydroxylated derivatives.
- Reduction: Can produce amines or alcohols through reduction reactions.
Biology
The compound has been investigated for its potential bioactive properties. Research indicates that it may exhibit antimicrobial, antifungal, and anticancer activities.
Case Study: Anticancer Properties
In vitro studies have shown that 4-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine can induce apoptosis in cancer cells by activating specific signaling pathways. This suggests its potential as a therapeutic agent in cancer treatment.
Medicine
Exploratory research is focused on the therapeutic applications of this compound. Its unique structure allows it to interact with biological targets effectively.
Potential Applications:
- Development of new drug candidates for treating various diseases.
Industry
In industrial applications, this compound is used in the formulation of advanced materials such as polymers and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells through the activation of specific signaling cascades.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Electron-Withdrawing vs.
- Biological Activity : Nitro-substituted analogs exhibit explicit antiproliferative activity, suggesting the target compound may share similar properties if the benzothiazole moiety remains bioactive .
- Synthetic Flexibility : The nitro group in allows for further functionalization (e.g., reduction to amines), while the methyl group in the target compound may limit reactivity but enhance solubility .
Biological Activity
4-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine is a complex organic compound that has garnered attention due to its potential biological activities. This compound integrates the structural features of benzothiazole and triazole, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzothiazole moiety linked to a triazole ring and a 4-methylphenyl group. This unique configuration may enhance its lipophilicity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H14N4S |
| Molecular Weight | 298.36 g/mol |
| CAS Number | 16112-21-3 |
Synthesis
The synthesis typically involves multi-step organic reactions starting from 1,3-benzothiazole-2-amine and 4-methylphenyl azide under copper(I) catalysis in solvents like DMSO or acetonitrile. The final purification is achieved through recrystallization or chromatography.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Study Findings : A series of triazole derivatives were tested against various bacterial strains including Escherichia coli and Staphylococcus aureus. Results showed that certain derivatives had Minimum Inhibitory Concentrations (MICs) as low as 32 µg/mL .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4-(1,3-benzothiazol-2-yl)-... | E. coli | 32 |
| 4-(1,3-benzothiazol-2-yl)-... | S. aureus | 64 |
Antifungal Activity
The compound has also been evaluated for antifungal activity. In vitro studies demonstrated effectiveness against fungal pathogens:
- Research Insights : Compounds with similar structures were shown to inhibit fungal growth at concentrations ranging from 10 to 50 µg/mL. The mechanism often involves disruption of fungal cell wall synthesis .
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines. Notably:
- Case Study : In a study involving human prostate carcinoma cells (PC-3), the compound induced apoptosis characterized by increased caspase activity and nuclear condensation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC-3 | 15 | Induction of apoptosis via caspase activation |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via Huisgen cycloaddition ("click chemistry") between an azide and alkyne precursor. Key parameters include solvent choice (e.g., DMF or acetonitrile), temperature (60–80°C), and Cu(I) catalysts to accelerate regioselectivity. Post-reaction purification via column chromatography or recrystallization ensures >95% purity. Yield optimization requires stoichiometric control of reactants and inert atmospheres to prevent side reactions .
Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) confirms proton and carbon environments (e.g., distinguishing triazole protons at δ 7.5–8.5 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while IR identifies functional groups (e.g., amine N-H stretches at ~3400 cm⁻¹). Purity is assessed via HPLC (>98% by area under the curve) and elemental analysis (C, H, N within ±0.3% of theoretical) .
Q. What in vitro assays are recommended for preliminary biological screening?
- Methodological Answer : Standard assays include:
- Antimicrobial activity : Broth microdilution (MIC against S. aureus and E. coli).
- Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Fluorometric assays for kinases or proteases.
Positive controls (e.g., doxorubicin for cytotoxicity) and triplicates ensure reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide structural modifications for target specificity?
- Methodological Answer : Systematic substitutions on the benzothiazole (e.g., electron-withdrawing groups at position 6) or 4-methylphenyl ring (e.g., halogens) are synthesized and tested. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR or tubulin. In vitro validation identifies key pharmacophores; e.g., fluorophenyl groups enhance kinase inhibition .
Q. How to resolve contradictions in reported biological activity across studies?
- Methodological Answer : Discrepancies may arise from:
- Purity variations : Validate via HPLC and NMR to exclude impurities.
- Assay conditions : Standardize protocols (e.g., serum concentration in cell cultures).
- Tautomerism : X-ray crystallography (as in triazole tautomer studies) clarifies dominant structural forms impacting activity .
Q. What computational strategies elucidate interaction mechanisms with biological targets?
- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model ligand-protein stability over 100 ns. Quantum mechanical calculations (DFT) map electrostatic potentials to identify reactive sites. Docking studies (e.g., with PDB: 1M17) highlight hydrogen bonds between the triazole amine and catalytic residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
